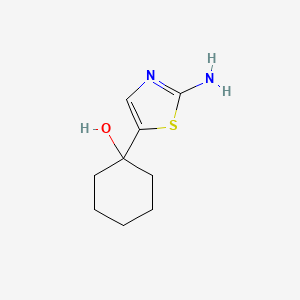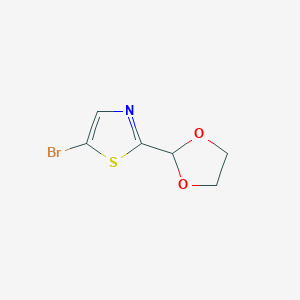
5-溴-2-(1,3-二氧戊环-2-基)-1,3-噻唑
描述
5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole is a heterocyclic compound that contains both bromine and thiazole moieties
科学研究应用
5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
are a class of organic compounds that contain a five-membered aromatic ring of four carbon atoms and a nitrogen atom. The thiazole ring is a component of vitamin B1 (thiamine) and many drugs and bioactive molecules. Thiazoles can act as ligands for various metal ions in enzymes and other proteins .
The dioxolane group in the compound is a type of acetal, a functional group that can protect carbonyl groups from certain reactions. In biological systems, acetals can be found in carbohydrates and other biomolecules .
The bromine atom in the compound could potentially make it more reactive, as halogens are often used in medicinal chemistry to improve the activity of bioactive compounds .
生化分析
Biochemical Properties
5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain oxidoreductases, thereby affecting the redox state of cells. Additionally, 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular metabolism and signaling pathways .
Cellular Effects
The effects of 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to activate certain signaling pathways that lead to increased expression of genes involved in stress responses and metabolic regulation. Furthermore, 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling and regulation. Additionally, 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and energy metabolism. The compound has been shown to affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production. Additionally, 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole can influence the levels of reactive oxygen species (ROS) and other signaling molecules involved in cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole within cells and tissues are critical for its activity and function. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The localization and accumulation of 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole are influenced by its interactions with cellular transporters and binding proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole typically involves the bromination of 2-(1,3-dioxolan-2-yl)-1,3-thiazole. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety and environmental controls.
化学反应分析
Types of Reactions
5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium or copper.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothiazole derivatives, while coupling reactions can produce biaryl compounds.
相似化合物的比较
Similar Compounds
2-(1,3-Dioxolan-2-yl)-1,3-thiazole: Lacks the bromine atom, which can affect its reactivity and applications.
5-Bromo-2-fluorophenyl)-1,3-dioxolane: Contains a similar dioxolane ring but differs in the aromatic substitution pattern.
(5-(1,3-Dioxolan-2-yl)-2-nitrophenyl)acetonitrile: Features a nitro group, which can significantly alter its chemical properties and reactivity.
Uniqueness
5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole is unique due to the presence of both bromine and thiazole moieties, which confer distinct reactivity and potential applications. The bromine atom allows for further functionalization through substitution reactions, while the thiazole ring provides stability and potential biological activity.
属性
IUPAC Name |
5-bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c7-4-3-8-5(11-4)6-9-1-2-10-6/h3,6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGHWGLCEYOMJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=NC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


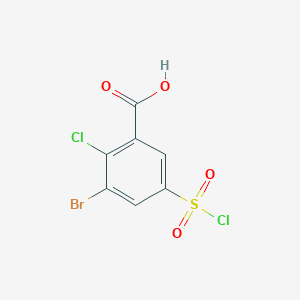
![5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1448403.png)
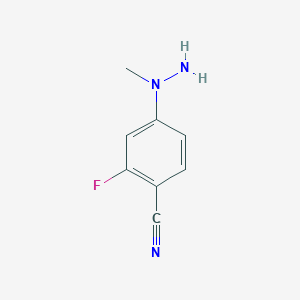
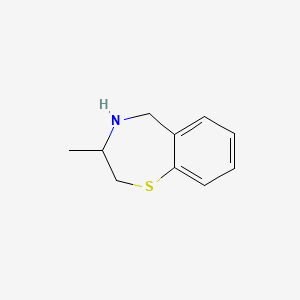
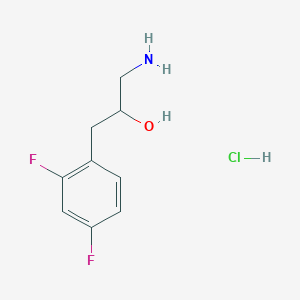
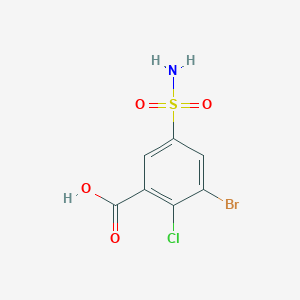
![Tert-butyl 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane-1-carboxylate](/img/structure/B1448412.png)

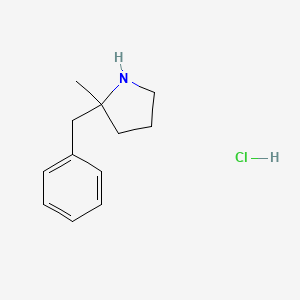
![3-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine](/img/structure/B1448416.png)



